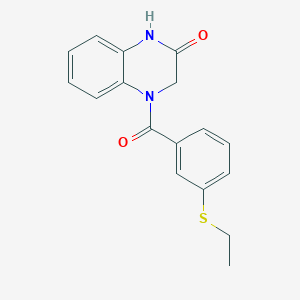

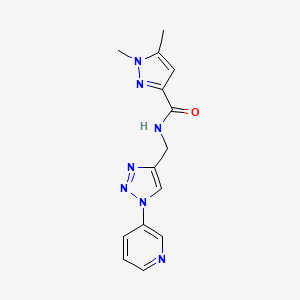

![molecular formula C19H15F3N4OS2 B3001721 3-((5-(ethylthio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one CAS No. 847403-66-1](/img/structure/B3001721.png)

3-((5-(ethylthio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "3-((5-(ethylthio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one" is a heterocyclic molecule that appears to be a derivative of thiazole and triazole. This compound is not directly mentioned in the provided papers, but the papers do discuss related heterocyclic compounds that could provide insight into the properties and synthesis of similar molecules.

Synthesis Analysis

The synthesis of heterocyclic compounds often involves the formation of rings containing nitrogen, sulfur, and carbon atoms. For example, paper describes the synthesis of various heterocyclic scaffolds using a versatile template, which involves nucleophilic ring opening and subsequent transformations. Similarly, paper discusses the reaction of 4-(benzo[d]thiazol-2-yl)benzenamine with aryl isothiocyanates to give thioureas, which are then cyclized to form oxadiazinane and triazinane derivatives. These methods could potentially be adapted for the synthesis of the compound , considering its structural similarities.

Molecular Structure Analysis

The molecular structure of heterocyclic compounds is crucial for their chemical properties and biological activity. The compound of interest contains a triazole ring, which is known for its versatility in chemical reactions due to the presence of nitrogen atoms. The benzo[d]thiazol moiety is another important feature, which is present in the compounds discussed in papers and . These structural motifs are often associated with potential biological activity and can influence the compound's interaction with biological targets.

Chemical Reactions Analysis

Heterocyclic compounds like the one described can undergo various chemical reactions. The presence of the triazole and thiazole rings suggests that the compound could participate in nucleophilic substitution reactions, as seen in paper , or cyclization reactions, as described in paper . The reactivity of such compounds can be further modified by substituents like the ethylthio group or the trifluoromethyl group, which can affect the electron distribution and stability of the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its heterocyclic structure and substituents. For instance, the trifluoromethyl group could impart a certain degree of lipophilicity, potentially affecting the compound's solubility and membrane permeability . The presence of the thiazole and triazole rings could also confer a degree of rigidity to the molecule, influencing its binding to biological targets. The exact properties would need to be determined experimentally, but insights can be drawn from related compounds discussed in the papers.

Future Directions

properties

IUPAC Name |

3-[[5-ethylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15F3N4OS2/c1-2-28-17-24-23-16(11-25-14-8-3-4-9-15(14)29-18(25)27)26(17)13-7-5-6-12(10-13)19(20,21)22/h3-10H,2,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKWMUVRRJLFYBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NN=C(N1C2=CC=CC(=C2)C(F)(F)F)CN3C4=CC=CC=C4SC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15F3N4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((5-(ethylthio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate](/img/structure/B3001638.png)

![2-(4-Methoxyphenyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole](/img/structure/B3001648.png)

![N-(5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3001649.png)

![2-[4-(1,3-benzodioxol-5-ylamino)quinazolin-2-yl]sulfanyl-N-cyclohexylacetamide](/img/structure/B3001652.png)

![2-ethoxy-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B3001653.png)

![Methyl 5-(aminocarbonyl)-2-[(cyanoacetyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B3001654.png)

![2-(4-chlorophenoxy)-2-methyl-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide](/img/structure/B3001659.png)